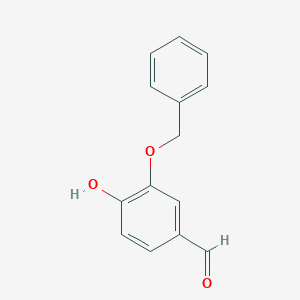

3-(Benzyloxy)-4-hydroxybenzaldehyde

概要

説明

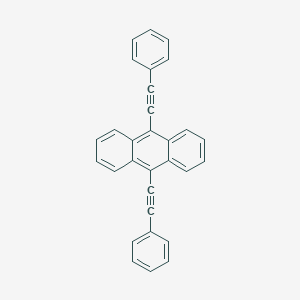

3-(Benzyloxy)-4-hydroxybenzaldehyde is a chemical compound. Some of the reported applications of this compound include the synthesis of silybin analogs as anticancer agents that produce apoptosis in ovarian cancer cells through tubulin inhibition . It’s also used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives for fluorescent applications .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it has been synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: (C6H5CH2O)2C6H3CHO . Its molecular weight is 318.37 .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学的研究の応用

Synthesis and Structural Analysis

Synthesis Variability : Research has shown that bromination of 3-hydroxybenzaldehyde can result in different products, including 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde. These compounds, through further reactions, can be transformed into other complex molecules, indicating the versatility of 3-hydroxybenzaldehyde derivatives in synthetic chemistry (Otterlo et al., 2004).

Catalytic Functionalization : The Cu(OAc)2-catalyzed atmospheric oxidation of 4-hydroxybenzyl alcohols and ethers, including those similar to 3-(Benzyloxy)-4-hydroxybenzaldehyde, has been developed. This method emphasizes the role of such compounds in facilitating straightforward transformations into various aromatic carbonyl compounds, underlining their significance in pharmaceutical research (Jiang et al., 2014).

In Neolignans Synthesis : 3-Benzyloxy-4-hydroxybenzaldehyde has been used in the total synthesis of neolignans, such as americanin A and isoamericanin A. This indicates its potential as a precursor in the synthesis of complex organic compounds (Tanaka et al., 1987).

Material Science and Polymer Research

Linkers in Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, have been explored as linkers in solid-phase organic synthesis. Their utilization in forming secondary amide derivatives showcases their importance in the development of new materials and chemical intermediates (Swayze, 1997).

Conductive Polymer Synthesis : Bis-aldehyde monomers, related to 4-hydroxybenzaldehyde, have been synthesized and used to create electrically conductive pristine polyazomethines. This illustrates the role of such compounds in advancing materials science, particularly in the field of conductive polymers (Hafeez et al., 2019).

Biotechnological and Pharmaceutical Applications

Biosynthesis of Organic Compounds : The catalytic properties of 4-hydroxybenzaldehyde have been harnessed in the biosynthesis of 4-Hydroxy benzylideneacetone, an important organic synthesis intermediate. This demonstrates the compound's potential in biotechnological applications and as a precursor in synthesizing key ingredients (Zhu et al., 2022).

Anti-Cancer Activity of Derivatives : Studies have evaluated the anti-cancer activities of aurone derivatives synthesized from compounds including 4-hydroxybenzaldehyde. This highlights its role in the development of potential therapeutic agents (Demirayak et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3-Benzyloxy-1-propanol, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

特性

IUPAC Name |

4-hydroxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRCRFALIQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452197 | |

| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50773-56-3 | |

| Record name | 3-benzyloxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Benzyloxy)-4-hydroxybenzaldehyde in the synthesis of americanin A and isoamericanin A?

A: this compound serves as a crucial starting material in the synthesis of both americanin A and isoamericanin A. [] The researchers utilized a condensation reaction between this compound and 2,3-epoxy-3-[(3,4-dimethoxymethoxy)phenyl]-1-propanol to yield an ether intermediate. This intermediate then undergoes a series of transformations, including mesylation, potassium carbonate treatment, hydrogenolysis, and cyclization, ultimately leading to the formation of americanin A and isoamericanin A.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)

![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)